molecular formula C18H26O2Si2 B087300 Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl- CAS No. 1094-86-6

Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-

Cat. No.: B087300
CAS No.: 1094-86-6
M. Wt: 330.6 g/mol
InChI Key: IRXVVRLNZOQOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- is an organosilicon compound with the molecular formula C18H26Si2. It is known for its unique structure, which consists of a biphenyl core with two trimethylsilyl groups attached via oxygen atoms. This compound is used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- can be synthesized through several methods. One common approach involves the reaction of 4,4’-dihydroxybiphenyl with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of silane compounds .

Chemical Reactions Analysis

Types of Reactions

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanol derivatives, siloxane linkages, and various substituted biphenyl compounds .

Scientific Research Applications

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- exerts its effects involves the interaction of its silane groups with various molecular targets. The trimethylsilyl groups can form stable bonds with hydroxyl groups, protecting them from unwanted reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- is unique due to its oxygen linkages, which provide different reactivity and stability compared to its methylene-linked counterparts. This distinction makes it particularly valuable in applications requiring specific chemical properties .

Properties

IUPAC Name

trimethyl-[4-(4-trimethylsilyloxyphenyl)phenoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2Si2/c1-21(2,3)19-17-11-7-15(8-12-17)16-9-13-18(14-10-16)20-22(4,5)6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXVVRLNZOQOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348098
Record name Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094-86-6
Record name Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.